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Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B15569944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic and

pharmacodynamic data for GLPG-3221, a C2 corrector of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) protein. The included protocols are based on publicly available

information and standard methodologies in the field.

Introduction
GLPG-3221 is an investigational small molecule developed by Galapagos and AbbVie for the

treatment of cystic fibrosis (CF).[1] It functions as a second-generation CFTR corrector (C2),

specifically designed to address the F508del mutation, the most common cause of CF.[1] This

mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell

surface. GLPG-3221 is intended to be used as part of a triple combination therapy, alongside a

C1 corrector and a potentiator, to restore the function of the faulty CFTR protein.[1]

Pharmacodynamic Profile
In Vitro Efficacy
GLPG-3221 has demonstrated potent activity as a CFTR corrector in in-vitro assays.
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Parameter Value Cell System

EC50 105 nM
Not specified in publicly

available data

Table 1: In Vitro Pharmacodynamic Profile of GLPG-3221.

Mechanism of Action
In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded within the

endoplasmic reticulum (ER) and subsequently targeted for degradation. GLPG-3221, as a C2

corrector, acts in synergy with a C1 corrector to facilitate the proper folding and processing of

the F508del-CFTR protein. This allows the corrected protein to traffic to the cell surface. A third

component of the therapy, a potentiator, then acts on the CFTR protein at the cell surface to

enhance the opening of the chloride channel.
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Caption: Proposed mechanism of action for GLPG-3221 in a triple combination therapy.
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Pharmacokinetic Profile
Preclinical Studies in Rats
Pharmacokinetic parameters of GLPG-3221 have been characterized in rats.

Parameter
Administration
Route

Dose Value

Clearance (Cl) Intravenous (IV) 1 mg/kg 0.13 L/h/kg

Half-life (t1/2) Intravenous (IV) 1 mg/kg 3 hours

Bioavailability (F%) Oral (p.o.) 1 mg/kg 53%

Table 2: Preclinical Pharmacokinetic Parameters of GLPG-3221 in Rats.

Clinical Studies in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled study of GLPG-3221 was initiated in

healthy volunteers in November 2017. The study aimed to evaluate the safety, tolerability, and

pharmacokinetics of single and multiple ascending doses. However, the quantitative results of

this study, including parameters such as Cmax, Tmax, and AUC, have not been made publicly

available.

Experimental Protocols
The following are representative protocols based on standard methodologies. The specific,

detailed protocols used in the studies of GLPG-3221 are not publicly available.

Protocol 4.1: Preclinical Pharmacokinetic Study in Rats
(Representative)
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Caption: Workflow for a representative preclinical pharmacokinetic study.
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

Acclimatization: Animals are acclimatized for at least 7 days prior to the study.

Grouping: Rats are randomly assigned to two groups: intravenous (IV) administration and

oral (p.o.) administration.

Dosing:

IV Group: A single 1 mg/kg dose of GLPG-3221 is administered via tail vein injection.

Oral Group: A single 1 mg/kg dose of GLPG-3221 is administered by oral gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a cannulated

vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours

post-dose).

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of GLPG-3221 are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate

pharmacokinetic parameters such as clearance, half-life, and bioavailability using non-

compartmental analysis.

Protocol 4.2: Phase 1 Clinical Trial in Healthy Volunteers
(General Design)
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Caption: General workflow of the Phase 1 clinical trial for GLPG-3221.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.
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Participants: Healthy adult volunteers.

Study Arms:

Part 1: Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of

GLPG-3221 at escalating dose levels or a placebo.

Part 2: Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of

GLPG-3221 at escalating dose levels or a placebo over a specified period (e.g., 14 days).

Primary Endpoints:

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory

tests, vital signs, and electrocardiograms (ECGs).

Secondary Endpoints:

Pharmacokinetics: Plasma concentrations of GLPG-3221 are measured at various time

points after dosing to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Pharmacodynamic Assessments: While not explicitly stated for the Phase 1 trial,

pharmacodynamic markers relevant to CFTR function could potentially be explored.

Disclaimer: The development of GLPG-3221 appears to have been discontinued or is no longer

being publicly reported by Galapagos. As such, further detailed information and clinical trial

results are not available in the public domain. The information provided here is based on

historical press releases and preclinical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glpg.com [glpg.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15569944?utm_src=pdf-body
https://www.benchchem.com/product/b15569944?utm_src=pdf-body
https://www.benchchem.com/product/b15569944?utm_src=pdf-body
https://www.benchchem.com/product/b15569944?utm_src=pdf-body
https://www.benchchem.com/product/b15569944?utm_src=pdf-custom-synthesis
https://www.glpg.com/press-releases/galapagos-initiates-phase-1-study-with-novel-cf-corrector-glpg3221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and
Pharmacodynamic Studies of GLPG-3221]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569944#pharmacokinetic-and-pharmacodynamic-
studies-of-glpg-3221]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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